molecular formula C24H44O4 B12648812 Ethyl hydrogen 2-octadecenylsuccinate CAS No. 93882-69-0

Ethyl hydrogen 2-octadecenylsuccinate

Cat. No.: B12648812
CAS No.: 93882-69-0
M. Wt: 396.6 g/mol
InChI Key: OVVSAGZUERWKOI-VHEBQXMUSA-N
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Description

Ethyl hydrogen 2-octadecenylsuccinate is an organic compound with the molecular formula C24H44O4 It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an ethyl group and another by an octadecenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with ethanol and octadecenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time, ensures the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl hydrogen 2-octadecenylsuccinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of ethyl hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cell membranes, altering their permeability and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl hydrogen 2-octadecenylsuccinate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

93882-69-0

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

(E)-2-(2-ethoxy-2-oxoethyl)icos-4-enoic acid

InChI

InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)27)21-23(25)28-4-2/h18-19,22H,3-17,20-21H2,1-2H3,(H,26,27)/b19-18+

InChI Key

OVVSAGZUERWKOI-VHEBQXMUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC)C(=O)O

Origin of Product

United States

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